molecular formula C20H15FN4O4S2 B12182917 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B12182917
M. Wt: 458.5 g/mol
InChI Key: FMMVCUHGVHHFDB-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinone ring, and a benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a fluorophenyl group, typically using a halogenation reaction followed by nucleophilic substitution.

    Formation of the Benzothiazole Moiety: This can be synthesized through the condensation of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling of the Two Fragments: The final step involves the coupling of the pyridazinone and benzothiazole fragments through an amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyridazinone ring, leading to the formation of alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in the treatment of diseases, particularly those involving inflammation or cancer, due to its ability to modulate specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-fluorophenyl)piperidine
  • 2-(2-fluorophenyl)-2-oxoethylsulfanyl-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide stands out due to its unique combination of a fluorophenyl group, a pyridazinone ring, and a benzothiazole moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various applications.

Properties

Molecular Formula

C20H15FN4O4S2

Molecular Weight

458.5 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H15FN4O4S2/c1-31(28,29)12-6-7-16-17(10-12)30-20(22-16)23-18(26)11-25-19(27)9-8-15(24-25)13-4-2-3-5-14(13)21/h2-10H,11H2,1H3,(H,22,23,26)

InChI Key

FMMVCUHGVHHFDB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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